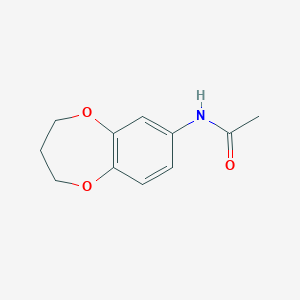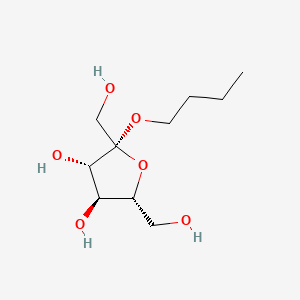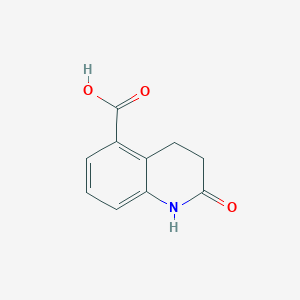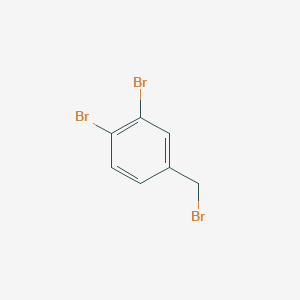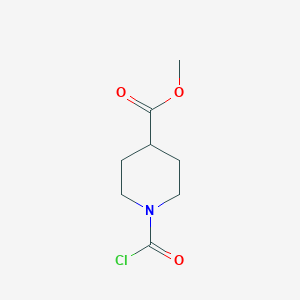
2,2',6-Tribromobiphenyl
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2,2’,6-Tribromobiphenyl is C12H7Br3 . The molecular weight is 390.9 . The structure of the molecule includes two phenyl rings connected by a single bond, with bromine atoms attached at the 2, 2’, and 6 positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,6-Tribromobiphenyl include a melting point of 95-97 °C and a predicted boiling point of 362.8±27.0 °C . The predicted density is 1.923±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
- 2,2',6-Tribromobiphenyl derivatives have been explored in the asymmetric synthesis of axially chiral biaryls. For example, Tuyet et al. (2000) demonstrated the use of 2,2',6,6'-tetrahydroxybiphenyl in the sequential etherification process for producing biphenyldiols with S-axial chirality, which are crucial in asymmetric synthesis (Tuyet et al., 2000).
Environmental Bioaccumulation
- Vetter et al. (2008) identified new polybrominated dimethoxybiphenyls (PBDMBs) in marine mammals, including derivatives of this compound. These compounds were found in elevated concentrations, indicating their bioaccumulation and potential environmental impact (Vetter et al., 2008).
Flame Retardant Analysis
- The analysis of flame retardants in environmental samples includes compounds like this compound. Ma et al. (2012) studied the atmospheric concentrations of several tribromophenoxy compounds, including those structurally related to this compound, near the Great Lakes (Ma et al., 2012).
Organic Light-Emitting Diodes
- Biphenyl derivatives, including those related to this compound, have been used in the development of organic light-emitting diodes (OLEDs). Ge et al. (2008) synthesized bipolar molecules with biphenyl structures for high-performance OLEDs (Ge et al., 2008).
Radical-Scavenging Activity
- Compounds derived from this compound have been identified for their radical-scavenging activity. Duan et al. (2007) isolated highly brominated mono- and bis-phenols from marine red algae, showing significant antioxidant properties (Duan et al., 2007).
Environmental Toxicology
- Koch and Sures (2018) reviewed the environmental concentrations and toxicology of 2,4,6-Tribromophenol, a compound structurally related to this compound, highlighting its widespread presence and potential health impacts (Koch & Sures, 2018).
Thermotropic Dendrimers
- Percec et al. (1994) synthesized and characterized hyperbranched polymers, including derivatives of this compound, for use in thermotropic dendrimers (Percec et al., 1994).
Safety and Hazards
Propiedades
IUPAC Name |
1,3-dibromo-2-(2-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(12)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVYWUFWUAWULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550651 | |
| Record name | 2,2',6-Tribromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507241-82-9 | |
| Record name | 2,2',6-Tribromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507241829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',6-Tribromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',6-TRIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC6QD0HP1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



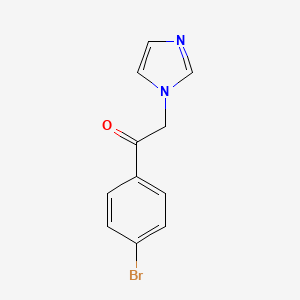

![[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate](/img/structure/B1611589.png)
